molecular formula C8H4O5 B6153251 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 114874-92-9

5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B6153251
CAS No.: 114874-92-9
M. Wt: 180.11 g/mol
InChI Key: OTXNQJFPWOGQRL-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione is a chemical compound belonging to the benzofuran family Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features hydroxyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the oxidative cyclization of 2,3-dihydroxybenzoic acid derivatives using oxidizing agents such as nitric acid or potassium permanganate.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidative cyclization methods. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include nitric acid, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and other oxidized derivatives.

  • Reduction: Production of dihydroxybenzene derivatives.

  • Substitution: Introduction of various functional groups, leading to a wide range of substituted benzofurans.

Scientific Research Applications

Chemistry: In chemistry, 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione serves as a versatile intermediate for the synthesis of more complex organic compounds. Its hydroxyl groups make it a suitable candidate for further functionalization and derivatization.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Its ability to disrupt bacterial cell walls and inhibit growth makes it a valuable candidate for developing new antibiotics.

Medicine: Research has indicated that benzofuran derivatives, including this compound, may possess anti-inflammatory and antioxidant properties. These properties suggest potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related conditions.

Industry: In the industrial sector, the compound can be used as a building block for the synthesis of dyes, pigments, and other colorants. Its unique chemical structure allows for the creation of vibrant and stable colorants suitable for various applications.

Mechanism of Action

The mechanism by which 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione exerts its effects involves interactions with molecular targets and pathways. In antimicrobial applications, the compound likely disrupts bacterial cell membranes, leading to cell lysis and death. Its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

  • 2,3-Dihydroxybenzofuran

  • 5,6-Dihydroxybenzofuran

  • 1,3-Dihydro-2-benzofuran-1,3-dione

Uniqueness: 5,6-Dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione stands out due to its specific hydroxyl group positioning and the presence of the dihydro-2-benzofuran-1,3-dione core

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Properties

CAS No.

114874-92-9

Molecular Formula

C8H4O5

Molecular Weight

180.11 g/mol

IUPAC Name

5,6-dihydroxy-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H4O5/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2,9-10H

InChI Key

OTXNQJFPWOGQRL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)C(=O)OC2=O

Purity

95

Origin of Product

United States

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